N-Acetilhistamina

Descripción general

Descripción

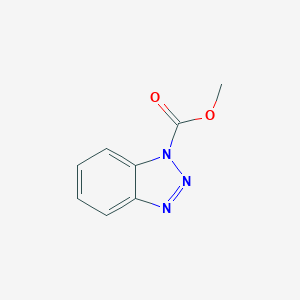

N-Acetilhistamina es un derivado de la histamina, una amina biogénica importante que participa en diversos procesos fisiológicos.

Aplicaciones Científicas De Investigación

La N-Acetilhistamina tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como precursor en la síntesis de otros derivados de la histamina y compuestos de imidazol.

Biología: Se estudia por su papel en el metabolismo de la histidina y sus posibles efectos sobre la neurotransmisión.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el contexto de reacciones alérgicas e inflamación.

Industria: Se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en estudios bioquímicos

Mecanismo De Acción

La N-Acetilhistamina ejerce sus efectos principalmente a través de su interacción con los receptores de histamina. Se cree que actúa como un modulador de la actividad de la histamina, influyendo en diversos procesos fisiológicos como la inflamación, la respuesta inmunitaria y la neurotransmisión. Los objetivos moleculares exactos y las vías implicadas todavía están bajo investigación, pero se sabe que interactúa con las enzimas implicadas en el metabolismo de la histidina .

Compuestos Similares:

Histamina: El compuesto parental, involucrado en numerosos procesos fisiológicos.

N-Metilhistamina: Otro derivado de la histamina, con diferentes actividades biológicas.

Histidina: El aminoácido precursor de la histamina y la this compound

Singularidad: La this compound es única debido a su grupo acetilo, que confiere diferentes propiedades químicas y biológicas en comparación con la histamina y otros derivados. Esta modificación afecta su interacción con los receptores de histamina y las enzimas, lo que lleva a efectos fisiológicos distintos .

Análisis Bioquímico

Biochemical Properties

N-Acetylhistamine is an intermediate in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) . It interacts with the enzyme Glutaminyl-peptide cyclotransferase .

Cellular Effects

N-Acetylhistamine has been found to be highly abundant in certain tissues, suggesting that it might have marked effects on cellular processes

Molecular Mechanism

It is known to interact with the enzyme Glutaminyl-peptide cyclotransferase

Temporal Effects in Laboratory Settings

In laboratory settings, N-Acetylhistamine has been observed to induce hypothermia in mice . The maximum effect of hypothermia was observed 20 minutes after administration of N-Acetylhistamine .

Dosage Effects in Animal Models

The effects of N-Acetylhistamine in animal models vary with dosage . More than 60 micrograms of N-Acetylhistamine induced hypothermia in mice . A significant drop in rectal temperature was induced by 120 micrograms of N-Acetylhistamine .

Metabolic Pathways

N-Acetylhistamine is involved in Histidine metabolism . It is generated from Histamine via the enzyme Transferases (EC 2.3.1.-) .

Subcellular Localization

It is known to be highly abundant in certain tissues , suggesting that it might be localized to specific compartments or organelles within cells.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La N-Acetilhistamina puede sintetizarse mediante la acetilación de la histamina. La reacción suele implicar el uso de anhídrido acético o cloruro de acetilo como agentes acetilantes en presencia de una base como la piridina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir this compound .

Métodos de Producción Industrial: El proceso probablemente implicaría el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: La N-Acetilhistamina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: El grupo acetilo puede hidrolizarse en condiciones ácidas o básicas para regenerar la histamina.

Oxidación: La this compound puede oxidarse para formar varios derivados de imidazol.

Sustitución: El anillo de imidazol puede experimentar reacciones de sustitución con electrófilos.

Reactivos y Condiciones Comunes:

Hidrólisis: Condiciones ácidas o básicas, típicamente utilizando ácido clorhídrico o hidróxido de sodio.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Electrófilos como haluros de alquilo o cloruros de acilo.

Principales Productos Formados:

Hidrólisis: Histamina.

Oxidación: Derivados de imidazol.

Sustitución: Varios compuestos de imidazol sustituidos.

Comparación Con Compuestos Similares

Histamine: The parent compound, involved in numerous physiological processes.

N-Methylhistamine: Another derivative of histamine, with different biological activities.

Histidine: The amino acid precursor of histamine and N-Acetylhistamine

Uniqueness: N-Acetylhistamine is unique due to its acetyl group, which imparts different chemical and biological properties compared to histamine and other derivatives. This modification affects its interaction with histamine receptors and enzymes, leading to distinct physiological effects .

Propiedades

IUPAC Name |

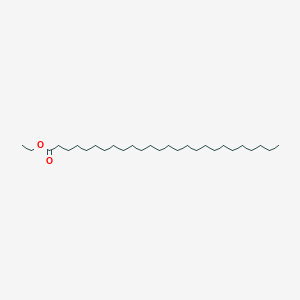

N-[2-(1H-imidazol-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6(11)9-3-2-7-4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWPISBUKWZALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217670 | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49674566 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

673-49-4 | |

| Record name | Acetylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetylhistamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04622 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Acetylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(imidazol-4-yl)ethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E65S46EBQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does N-acetylhistamine exhibit any significant physiological roles?

A1: Research suggests that endogenous N-acetylhistamine may lack significant physiological roles. Exogenous administration has been shown to induce hypothermia in mice, but this effect is not mediated by histamine H1 or H2 receptors, suggesting it may not be a direct effect of N-acetylhistamine itself. []

Q2: How does N-acetylhistamine interact with histamine receptors?

A2: Studies using histamine-receptor binding assays indicate that N-acetylhistamine does not effectively bind to histamine receptors. This is in contrast to histamine, which demonstrates strong binding affinity and is capable of inducing receptor activation. []

Q3: Can N-acetylhistamine influence histamine levels in vivo?

A3: Interestingly, administering N-acetylhistamine can lead to elevated histamine levels in both rat and mouse tissues. This suggests that in vivo deacetylation of N-acetylhistamine back to histamine can occur. []

Q4: How does N-acetylhistamine affect the growth of the alga Phaeocystis globosa?

A5: N-acetylhistamine exhibits algicidal activity against Phaeocystis globosa with a 96-hour median effective concentration (EC50) of 16 μg/mL. This effect is suggested to involve oxidative damage to the algal cells, leading to the destruction of cell membrane integrity and nuclear structure. []

Q5: What is the molecular formula and weight of N-acetylhistamine?

A5: The molecular formula of N-acetylhistamine is C8H11N3O2, and its molecular weight is 181.19 g/mol. [Numerous papers mention the molecular structure, but explicit confirmation of the formula and weight is challenging to pinpoint.]

Q6: Is there information available about the material compatibility and stability of N-acetylhistamine under various conditions?

A6: The provided research papers primarily focus on the biological activity and metabolic pathways related to N-acetylhistamine. Specific details about its material compatibility and stability under various conditions are not extensively discussed. Further research is needed to explore these aspects.

Q7: Does N-acetylhistamine possess any known catalytic properties or applications in catalysis?

A7: The research papers provided do not indicate any catalytic properties or applications for N-acetylhistamine. Its primary focus lies in its role as a metabolite and its interactions within biological systems.

Q8: Have there been any computational studies conducted on N-acetylhistamine, such as simulations or QSAR model development?

A9: While the provided research primarily focuses on experimental approaches, some studies utilize computational tools. For instance, one study employed MetaboAnalyst to analyze metabolomics data, identifying potential pathways involved in anaphylactoid reactions where N-acetylhistamine plays a role. []

Q9: How do structural modifications of N-acetylhistamine impact its biological activity?

A10: Modifications to the histamine molecule, such as methylation or acetylation, significantly alter its biological activity. For example, N-methylhistamine and N,N-dimethylhistamine show significant activity in stimulating cyclic AMP formation, while N-acetylhistamine, 1-methylhistamine, and imidazole-4-acetic acid are inactive. []

Q10: What is known about the stability of N-acetylhistamine under various conditions and potential formulation strategies?

A10: The provided research predominantly focuses on the biological effects of N-acetylhistamine, with limited information regarding its stability under various conditions or formulation strategies. Further investigation is necessary to explore these aspects.

Q11: Is there information available regarding the SHE regulations, toxicology, and safety profile of N-acetylhistamine?

A11: The provided research papers do not explicitly address SHE regulations or provide comprehensive toxicological data for N-acetylhistamine. More in-depth studies are required to assess its safety profile and potential risks.

Q12: What analytical methods are commonly employed to characterize and quantify N-acetylhistamine?

A12: Various analytical techniques have been used to study N-acetylhistamine, including:

- High-performance liquid chromatography (HPLC): This technique allows for the separation and quantification of N-acetylhistamine in biological samples. []

- Mass spectrometry (MS): Coupled with HPLC, MS enables the identification and quantification of N-acetylhistamine based on its mass-to-charge ratio. []

- Radioenzymatic assays: These assays utilize radiolabeled substrates to measure the activity of enzymes involved in N-acetylhistamine metabolism, such as N-acetylhistamine deacetylase. []

- Bioassays: Historically, bioassays using smooth muscle preparations were employed to assess the activity of histamine and its metabolites, including N-acetylhistamine. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)

![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)